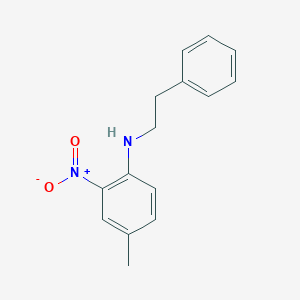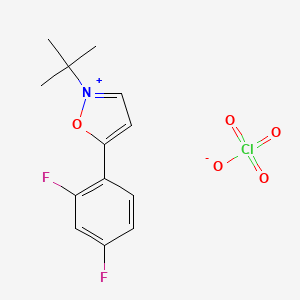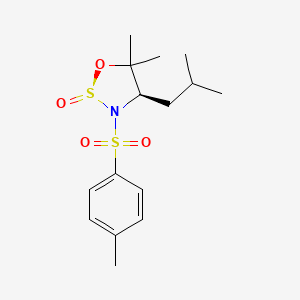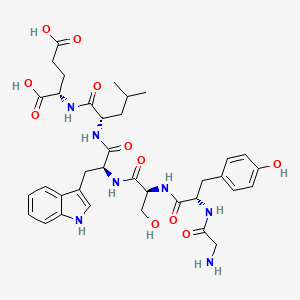![molecular formula C21H15NO3 B14203414 12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione CAS No. 830928-33-1](/img/structure/B14203414.png)
12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione: is a complex organic compound with a unique structure that includes both benzo and acridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione typically involves multi-step organic reactions. One common method includes the cyclization of α,β-unsaturated hydrazones tethered by an amino group to 1,4-naphthoquinone or quinoline-5,8-dione . This reaction leads to the formation of benzo[b]acridine-6,11-dione derivatives.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives.
Scientific Research Applications
Chemistry: In chemistry, 12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of DNA intercalation and enzyme inhibition. Its planar structure allows it to intercalate between DNA bases, making it useful in studying DNA interactions.
Medicine: In medicine, derivatives of this compound are being explored for their potential anticancer properties. The ability to intercalate with DNA and inhibit enzymes makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of dyes and pigments due to its stable structure and vibrant color properties.
Mechanism of Action
The mechanism of action of 12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione involves its interaction with molecular targets such as DNA and enzymes. The compound’s planar structure allows it to intercalate between DNA bases, disrupting the DNA structure and inhibiting replication and transcription processes. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
- Benzo[a]acridine-6,11-dione
- Pyrido[2,3-b]acridine-5,12-dione
Comparison: Compared to similar compounds, 12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione is unique due to the presence of the 2-methylpropanoyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its interaction with molecular targets and its overall efficacy in various applications.
Properties
CAS No. |
830928-33-1 |
|---|---|
Molecular Formula |
C21H15NO3 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
12-(2-methylpropanoyl)benzo[b]acridine-6,11-dione |
InChI |
InChI=1S/C21H15NO3/c1-11(2)19(23)16-14-9-5-6-10-15(14)22-18-17(16)20(24)12-7-3-4-8-13(12)21(18)25/h3-11H,1-2H3 |
InChI Key |
BMTZMWINASQUBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=C2C(=NC3=CC=CC=C31)C(=O)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14203339.png)





![1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one](/img/structure/B14203371.png)
![1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione](/img/structure/B14203378.png)



![7,7-Dibutylbicyclo[4.1.0]heptane](/img/structure/B14203407.png)
![1,3-Dimethoxy-5-[(pent-1-en-3-yl)oxy]benzene](/img/structure/B14203411.png)

